molecular formula C26H25FN4OS B10854747 Gls-1-IN-1

Gls-1-IN-1

Cat. No.: B10854747
M. Wt: 460.6 g/mol
InChI Key: WDUNBRCZIUIVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLS-1-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of Intermediate A: Reacting 6-chloropyridin-2-amine with 2-phenylacetyl chloride in the presence of pyridine and dimethylformamide (DMF) to form N-(6-chloropyridin-2-yl)-2-phenylacetamide.

    Formation of Intermediate B: Converting Intermediate A to N-benzyl-1-(4-(6-(2-phenylacetamido)pyridazin-3-yl)butyl)-1H-1,2,3-triazole-4-carboxamide through a series of reactions involving triazole formation and amide coupling.

    Final Product: The final step involves the cyclization and purification of the compound to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

GLS-1-IN-1 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .

Mechanism of Action

GLS-1-IN-1 exerts its effects by inhibiting the activity of glutaminase-1, an enzyme responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis in cancer cells. The molecular targets of this compound include the active site of glutaminase-1, where it binds and prevents the enzyme from catalyzing the conversion of glutamine . This disruption in glutamine metabolism ultimately leads to the inhibition of cancer cell proliferation and survival .

Comparison with Similar Compounds

GLS-1-IN-1 is compared with other glutaminase inhibitors such as:

Uniqueness of this compound

This compound stands out due to its high specificity and potency in inhibiting glutaminase-1. It has shown superior efficacy in inhibiting cancer cell proliferation compared to other inhibitors, making it a valuable compound for further research and development .

Conclusion

This compound is a promising compound with significant potential in cancer research and drug development. Its unique mechanism of action and high specificity make it an important tool for studying glutamine metabolism and developing new therapeutic agents.

Properties

Molecular Formula

C26H25FN4OS

Molecular Weight

460.6 g/mol

IUPAC Name

4-[3-[3-[2-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]indol-1-yl]propyl]morpholine

InChI

InChI=1S/C26H25FN4OS/c27-18-6-7-23-20(14-18)21(15-28-23)26-29-24(17-33-26)22-16-31(25-5-2-1-4-19(22)25)9-3-8-30-10-12-32-13-11-30/h1-2,4-7,14-17,28H,3,8-13H2

InChI Key

WDUNBRCZIUIVHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=C(C3=CC=CC=C32)C4=CSC(=N4)C5=CNC6=C5C=C(C=C6)F

Origin of Product

United States

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